![molecular formula C17H19NO4S B12623403 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate CAS No. 920804-43-9](/img/structure/B12623403.png)
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a phenyl group attached to a methanesulfonate moiety, with a glycyl group linked to a 2-phenylethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate typically involves the reaction of 4-aminophenyl methanesulfonate with 2-phenylethyl glycine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Phenylethyl)methanesulfonamide
- Phenylethyl alcohol
- Phenyl methanesulfonate
Uniqueness
4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
920804-43-9 |
|---|---|
Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[2-(2-phenylethylamino)acetyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C17H19NO4S/c1-23(20,21)22-16-9-7-15(8-10-16)17(19)13-18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3 |
InChI Key |
ZPIDSZPEIVMJCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C(=O)CNCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
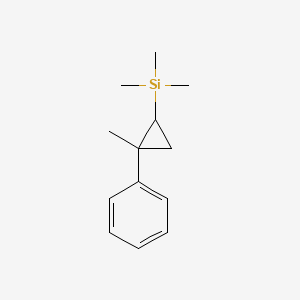
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
![N-[3-Fluoro-4-(pent-4-enoyl)phenyl]pyridine-2-carboxamide](/img/structure/B12623351.png)
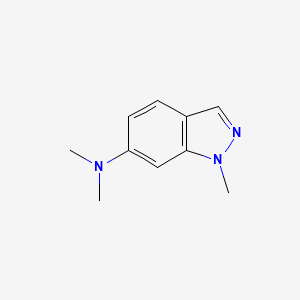
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)
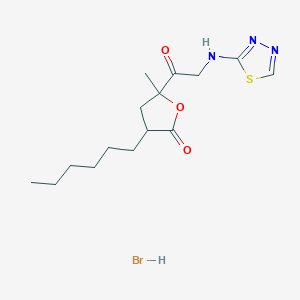
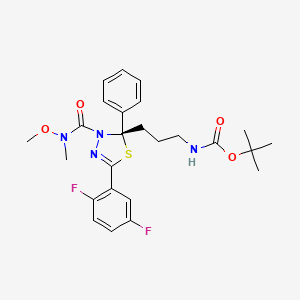
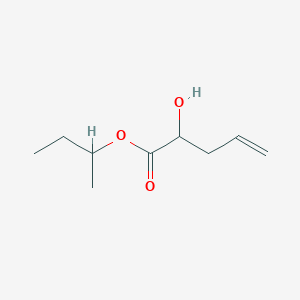
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)

![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)
